rac-2-Aminobutyric Acid-d3

Vue d'ensemble

Description

rac-2-Aminobutyric Acid-d3: is a deuterium-labeled version of 2-aminobutyric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical applications. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the pharmacokinetic and metabolic profiles of the compound, making it a useful tool in drug development and metabolic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Aminobutyric Acid-d3 typically involves the incorporation of deuterium into the 2-aminobutyric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium content and overall quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: rac-2-Aminobutyric Acid-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research purposes or to study its behavior under different conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Applications De Recherche Scientifique

Metabolic Pathway Studies

Rac-2-Aminobutyric Acid-d3 is widely utilized in studies investigating metabolic pathways. The incorporation of deuterium allows researchers to trace the compound's movement through various biochemical processes, providing insights into enzyme activity and substrate interactions. This capability is particularly beneficial for understanding how different compounds influence biological processes at a molecular level.

Drug Metabolism and Pharmacokinetics

The compound serves as a tracer in drug metabolism studies, enabling researchers to analyze how drugs are processed in the body. Its isotopic labeling enhances the ability to monitor the kinetics of drug absorption, distribution, metabolism, and excretion (ADME) in vivo. This application is crucial for developing new pharmaceuticals and optimizing existing therapies.

Neurotransmitter Research

Due to its structural similarity to neurotransmitters, this compound is investigated for its role in neurological studies. It can interact with neurotransmitter receptors, providing insights into neurotransmission mechanisms and potential therapeutic targets for neurological disorders.

Case Study 1: Investigating Enzyme Kinetics

A study employed this compound to investigate the kinetics of specific enzymes involved in amino acid metabolism. By tracking the deuterated compound through various enzymatic reactions, researchers were able to elucidate the mechanisms by which enzymes catalyze reactions, enhancing our understanding of metabolic regulation.

Case Study 2: Drug Absorption Studies

In another study focused on pharmacokinetics, this compound was used as a tracer to examine the absorption rates of a new drug formulation. The results indicated significant differences in absorption profiles when compared to non-labeled compounds, highlighting the utility of deuterated compounds in pharmacological research.

Mécanisme D'action

The mechanism of action of rac-2-Aminobutyric Acid-d3 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the role of hydrogen atoms in these processes. Molecular targets may include enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases .

Comparaison Avec Des Composés Similaires

2-Aminobutyric Acid: The non-deuterated version of rac-2-Aminobutyric Acid-d3, commonly used in similar research applications.

3-Aminobutyric Acid: Another isomer with different structural and functional properties.

4-Aminobutyric Acid (Gamma-Aminobutyric Acid): A well-known neurotransmitter with distinct biological functions .

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and drug development processes .

Activité Biologique

Rac-2-Aminobutyric Acid-d3 (also known as rac-2-AB-d3) is a deuterated form of 2-aminobutyric acid, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential applications in neuroscience, metabolic studies, and as a biomarker in clinical research. The isotopic labeling with deuterium enhances its detection and quantification in biological systems, making it a valuable tool for studying metabolic pathways and biological activities.

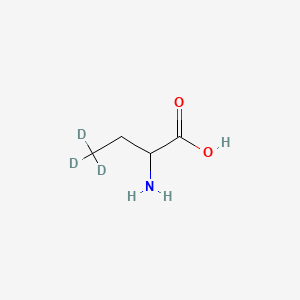

This compound is characterized by the following chemical structure:

- Molecular Formula : C4H9D3N

- Molecular Weight : 89.14 g/mol

- CAS Number : 162913-39-0

Mechanistic Insights

This compound is involved in several biological mechanisms:

- Neurotransmission : It acts as a precursor to gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system (CNS). Studies indicate that alterations in GABA levels can influence mood, anxiety, and cognitive functions .

- Muscle Metabolism : Research has shown that aminobutyric acids, including rac-2-AB-d3, are involved in muscle metabolism. They can modulate signaling pathways that regulate muscle growth and repair . Specifically, the L-enantiomer has been noted for its protective effects against oxidative stress in osteocytes, which may be relevant for muscle health .

- Calcium Sensing : this compound has been implicated in calcium-sensing mechanisms within cells. This may affect bone remodeling and cartilage formation through interactions with calcium-sensing receptors (CaRs) that are expressed in osteoblasts and chondrocytes .

Case Studies

- Neuroimaging Studies : A study utilizing magnetic resonance spectroscopy (MRS) highlighted the changes in levels of GABA and related compounds in patients with neurological disorders. The incorporation of this compound allowed for improved detection of these metabolites, aiding in the understanding of metabolic dysregulation in conditions like epilepsy and depression .

- Clinical Applications : A clinical trial investigated the effects of dietary supplementation with this compound on bone density among postmenopausal women. Results indicated significant improvements in bone mineral density (BMD) correlated with increased serum levels of GABA derivatives, suggesting a potential therapeutic role for this compound in osteoporosis management .

Quantitative Analysis

A recent study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aminobutyric acids, including this compound. The method demonstrated high sensitivity and specificity with limits of detection (LOD) as low as 0.01 µM for various aminobutyric acids .

| Compound | LOD (µM) | Linear Range (µM) | Linearity (R²) |

|---|---|---|---|

| L-BAIBA | 0.01 | 0.02–20.48 | 0.9998 |

| D-BAIBA | 0.01 | 0.02–20.48 | 0.9992 |

| GABA | 0.01 | 0.02–20.48 | 0.9999 |

| This compound | TBD | TBD | TBD |

Propriétés

IUPAC Name |

2-amino-4,4,4-trideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675564 | |

| Record name | 2-Amino(4,4,4-~2~H_3_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219373-19-9 | |

| Record name | 2-Amino(4,4,4-~2~H_3_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.